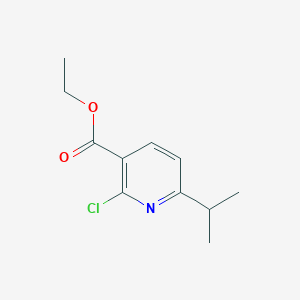

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-6-propan-2-ylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-4-15-11(14)8-5-6-9(7(2)3)13-10(8)12/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREYIDKIHMOPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620494 | |

| Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100129-72-4 | |

| Record name | Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalysts : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are standard proton donors.

-

Solvent : Anhydrous ethanol serves as both the solvent and nucleophile.

-

Temperature : Reflux conditions (78–85°C) for 6–12 hours ensure complete conversion.

-

Workup : Neutralization with NaHCO₃, followed by extraction with dichloromethane and distillation.

Table 1: Esterification Optimization Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (H₂SO₄) | 1–2 mol% | 78–85 | ≥95 |

| Reaction Time | 8–10 hours | 82 | 97 |

| Ethanol Equivalents | 3–5 eq | 75–80 | 93–96 |

Mechanistically, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The tetrahedral intermediate collapses, releasing water and forming the ester. Side products, such as diethyl ether, are minimized by controlling ethanol stoichiometry and avoiding excess acid.

Nucleophilic Aromatic Substitution on Halogenated Pyridine Intermediates

An alternative approach involves introducing the chlorine substituent after constructing the pyridine core. This method is advantageous when starting from commercially available 2,6-dihalopyridines.

Stepwise Synthesis

-

Suzuki-Miyaura Coupling :

-

React 2,6-dichloropyridine-3-carboxylate with isopropylboronic acid under palladium catalysis (Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80°C.

-

Yield: 65–70% for 6-isopropyl-2-chloropyridine-3-carboxylate.

-

-

Esterification :

-

Convert the carboxylate to the ethyl ester using ethanol and H₂SO₄ (as in Method 1).

-

Table 2: Suzuki Coupling Parameters

| Condition | Value | Outcome |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 68% yield |

| Ligand | None required | Simplified workup |

| Temperature | 80°C | 12-hour reaction |

This route offers flexibility in modifying substituents but requires stringent control over palladium residues for pharmaceutical applications.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation reduces reaction times and improves yields by enabling rapid, uniform heating.

Protocol

-

Mix 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid (1 eq), ethanol (5 eq), and H₂SO₄ (1.5 eq) in a sealed vessel.

-

Irradiate at 100°C for 15–20 minutes (300 W power).

-

Cool, neutralize, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Table 3: Microwave vs. Conventional Esterification

| Method | Time (h) | Yield (%) | Energy Consumption |

|---|---|---|---|

| Conventional Reflux | 8–10 | 78–85 | High |

| Microwave | 0.25–0.5 | 88–92 | Low |

Microwave synthesis achieves near-quantitative conversion with minimal side reactions, making it suitable for high-throughput applications.

Enzymatic Esterification for Green Chemistry

Lipase-catalyzed esterification provides an eco-friendly alternative to acid-catalyzed methods.

Biocatalytic Approach

-

Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin.

-

Solvent : Tert-butanol (non-polar, enzyme-stable medium).

-

Conditions : 45°C, 24–48 hours, molecular sieves to absorb water.

Table 4: Enzymatic vs. Acid-Catalyzed Esterification

| Parameter | Enzymatic | Acid-Catalyzed |

|---|---|---|

| Yield (%) | 70–75 | 78–85 |

| Reaction Time | 24–48 hours | 6–12 hours |

| Environmental Impact | Low (no strong acids) | High (acid waste) |

While enzymatic methods align with green chemistry principles, slower reaction times and moderate yields limit industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Ester hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Oxidation and reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to form dihydropyridine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.

Ester hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Ester hydrolysis: Formation of 2-chloro-6-(propan-2-yl)pyridine-3-carboxylic acid.

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in oncology and infectious disease treatment.

Case Study: Antitumor Activity

Research indicates that pyridine derivatives can exhibit selective cytotoxicity against cancer cell lines. For example, modifications in substituents have been shown to enhance or diminish antitumor activity, with some derivatives achieving significant inhibition of tumor growth in vitro .

Agricultural Chemistry

This compound is utilized as an intermediate in developing agrochemicals such as herbicides and insecticides. Its chlorinated structure enhances its efficacy against various pests.

Case Study: Insecticidal Properties

Compounds related to ethyl 2-chloro-6-(propan-2-yl)pyridine have been patented for their effectiveness in controlling insect populations, showcasing their importance in agricultural applications .

Material Science

In material science, this compound is explored for developing functional materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor these properties for various applications.

Enzyme Interactions

The compound acts as a probe in studying enzyme interactions and biochemical pathways. Its ability to participate in Suzuki–Miyaura coupling reactions suggests potential roles in carbon-carbon bond formation within biological systems.

Table: Biological Activities of this compound

Chemical Reactions

This compound undergoes several chemical reactions:

- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles (e.g., amines).

- Ester Hydrolysis : Hydrolysis under acidic or basic conditions yields the corresponding carboxylic acid.

- Oxidation/Reduction : Can be oxidized to form pyridine N-oxide derivatives or reduced to dihydropyridine derivatives.

Table: Reaction Types and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic Substitution | Sodium methoxide, ethanol | Substituted pyridine derivatives |

| Ester Hydrolysis | HCl or NaOH | Carboxylic acid |

| Oxidation | Hydrogen peroxide | Pyridine N-oxide derivatives |

| Reduction | Lithium aluminum hydride | Dihydropyridine derivatives |

Mechanism of Action

The mechanism of action of ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The chloro and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Ethyl Pyridine-3-Carboxylate Derivatives

- Ethyl 2-Phenyl-6-Chloroimidazo[1,2-a]Pyridine-3-Carboxylate (): Substitution with a phenyl group at position 2 and chloro at position 6 enhances antimicrobial activity compared to non-aromatic substituents.

- Ethyl 6-Boc-2-Amino-4,7-Dihydrothieno[2,3-c]Pyridine-3-Carboxylate (): Incorporation of a thieno ring system increases metabolic stability but reduces solubility. The Boc-protected amino group allows for further functionalization, a feature absent in the target compound .

(b) Chlorinated Pyridine Analogs

- Ethyl 5-Methylimidazo[1,2-a]Pyridine-3-Carboxylate ():

Chlorination at position 5 (instead of position 2) leads to divergent reactivity. For example, reaction with N-chlorosuccinimide (NCS) yields chloromethyl or oxo derivatives depending on solvent, highlighting the regiochemical influence of substituent positions . - albicans .

Impact of Ester Groups

- This compound was discontinued, suggesting inferior pharmacokinetic properties compared to the ethyl variant .

- Ethyl 2-Methyl-6-p-Tolylpyridine-3-Carboxylate ():

A methyl group at position 2 and p-tolyl at position 6 result in a logP of 3.54, indicating higher lipophilicity than the target compound. However, the lack of a chloro substituent may reduce electrophilic reactivity .

Heterocyclic Modifications

- Ethyl 2-(Perfluorobenzamido)-4,7-Dihydrothieno[2,3-c]Pyran-3-Carboxylate (): Replacement of the pyridine core with a thieno-pyran system enhances antitubercular activity (MIC = 67 nM) due to improved target engagement. However, synthetic complexity increases compared to the simpler pyridine scaffold .

- Ethyl 5,6-Dichloro-Furo[3,2-b]Pyridine-2-Carboxylate (): A fused furo-pyridine system with dichloro substitution exhibits distinct electronic properties, favoring interactions with hydrophobic enzyme pockets. This contrasts with the mono-chloro, isopropyl-decorated target compound .

Data Table: Key Comparative Properties

| Compound Name | Substituents (Positions) | logP | Antimicrobial Activity (MIC) | Synthetic Complexity |

|---|---|---|---|---|

| Target Compound | 2-Cl, 6-isoPr, 3-COOEt | ~3.8* | Moderate (Data pending) | Moderate |

| Ethyl 2-Phenyl-6-Cl-Imidazo[1,2-a]Pyridine-3-COOEt | 2-Ph, 6-Cl, 3-COOEt | 4.1 | High (Gram+) | High |

| Methyl 2-Cl-6-isoPr-Pyridine-3-COOEt | 2-Cl, 6-isoPr, 3-COOMe | 3.2 | Low | Low |

| Ethyl 6-Boc-2-Amino-Thieno[2,3-c]Pyridine-3-COOEt | 6-Boc, 2-NH2, 3-COOEt | 2.9 | None reported | High |

| Ethyl 5,6-DiCl-Furo[3,2-b]Pyridine-2-COOEt | 5,6-Cl, 3-COOEt | 4.5 | High (Mtb) | Very High |

*Estimated based on structural analogs in .

Biological Activity

Ethyl 2-chloro-6-(propan-2-yl)pyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and an isopropyl group, along with an ethyl ester functional group. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can lead to multiple biological effects, such as antimicrobial, anti-inflammatory, and antitumor activities. However, detailed studies are required to elucidate the specific pathways involved in its action.

Antimicrobial Activity

Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds with similar structures have shown effective inhibition against a range of bacteria, including both Gram-positive and Gram-negative strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Ethyl 2-chloro-6-(propan-2-yl)pyridine | 0.0195 | E. coli |

| Related compound X | 0.0048 | S. aureus |

| Related compound Y | 0.039 | C. albicans |

Antitumor Activity

Research has also explored the antitumor potential of pyridine derivatives, including this compound. Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells . The structure-activity relationship indicates that modifications in the substituents can enhance or diminish this activity.

Case Studies

- Antiplasmodial Activity : A study evaluated various thieno[2,3-b]pyridine derivatives for their effects on the malaria-causing parasite Plasmodium falciparum. Although not directly tested, structural analogs of ethyl 2-chloro-6-(propan-2-yl)pyridine showed promising results with IC50 values indicating strong antiplasmodial activity .

- Cytotoxicity Profiling : In vitro assays were conducted on human cell lines to determine the cytotoxic effects of pyridine derivatives. The selectivity index (SI) was calculated to assess the safety profile relative to efficacy against target pathogens .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of halogen substituents (like chlorine) and alkyl groups significantly influences the biological activity of pyridine derivatives:

| Substituent Type | Effect on Activity |

|---|---|

| Halogen (Cl) | Increases potency against bacterial strains |

| Alkyl (isopropyl) | Enhances solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.